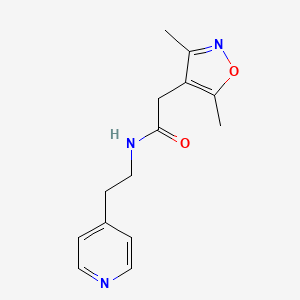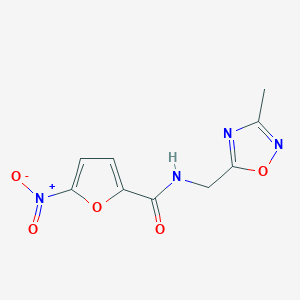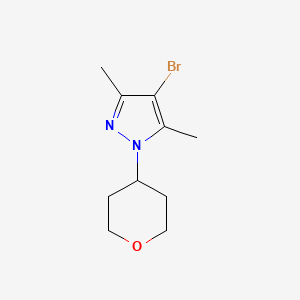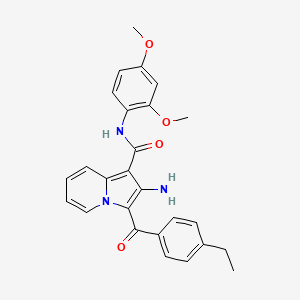
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential to prevent and treat dental caries. This compound is a derivative of casein phosphopeptide (CPP) and has been shown to have a unique mechanism of action that makes it an effective tool for preventing tooth decay.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. It also helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that are essential for tooth enamel formation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects that make it an effective tool for preventing and treating dental caries. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which helps to remineralize tooth enamel. N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has also been shown to inhibit the growth of oral bacteria and prevent biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it a readily available tool for researchers. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research involving N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide. One area of research is focused on optimizing the formulation of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide to maximize its effectiveness in preventing and treating dental caries. Another area of research is focused on understanding the mechanism of action of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide and identifying new targets for its use in preventing tooth decay. Additionally, researchers are exploring the potential use of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide in other areas of dentistry, such as orthodontics and periodontics.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is synthesized by combining casein phosphopeptide with acetamide and reacting it with cyanocyclopentane and 2-methoxy-4-methylphenol. This process results in the formation of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide, which is then purified and used for research purposes.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been extensively studied for its potential to prevent and treat dental caries. Several studies have shown that N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide can remineralize tooth enamel and prevent the formation of dental caries. N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has also been studied for its potential to prevent biofilm formation and inhibit the growth of oral bacteria that are known to cause tooth decay.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-5-6-13(14(9-12)20-2)21-10-15(19)18-16(11-17)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABWGAKAKYSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)


![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)